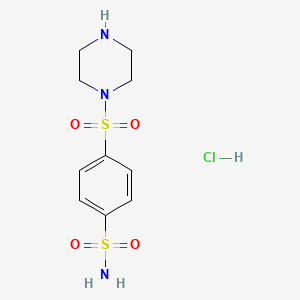![molecular formula C23H22ClN5O3 B2511255 2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893953-26-9](/img/no-structure.png)
2-[(3-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of aromatic rings (like the purine and phenyl rings) would likely contribute to the compound’s stability . The chloro, ethoxy, and methyl groups attached to these rings would influence the compound’s reactivity and other properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups . For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the ethoxy group might be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . For example, the presence of polar groups might increase its solubility in polar solvents .Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it’s important to handle it with appropriate safety precautions to minimize risk.
Future Directions
Properties
CAS No. |
893953-26-9 |
|---|---|
Molecular Formula |
C23H22ClN5O3 |
Molecular Weight |
451.91 |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22ClN5O3/c1-3-32-18-9-7-17(8-10-18)27-11-12-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-15-5-4-6-16(24)13-15/h4-10,13H,3,11-12,14H2,1-2H3 |
InChI Key |
PLGLXWDCYACZCK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


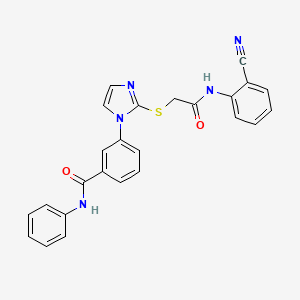
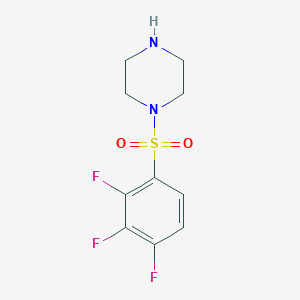
![2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic Acid](/img/structure/B2511177.png)
![2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2511178.png)
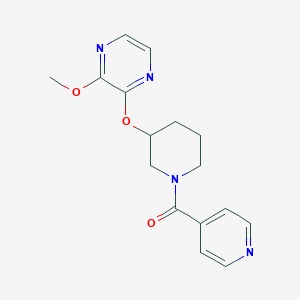
![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)
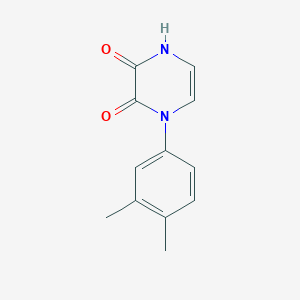

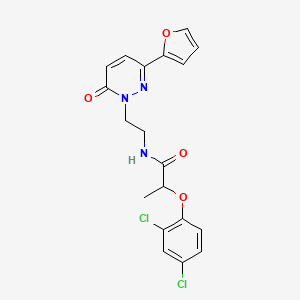
![(E)-3-(dimethylamino)-2-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2511190.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)

